4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid
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Description
4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Oxindole Synthesis via Palladium-catalyzed C-H Functionalization : Research on oxindole synthesis utilizing palladium-catalyzed C-H functionalization presents a methodological advancement in organic synthesis. This approach, which includes the use of compounds similar in structure or functionality to the one inquired, highlights the utility of palladium catalysts in facilitating complex transformations, thereby opening avenues for the synthesis of potential medicinal compounds (Magano et al., 2014).
Antimicrobial Activity of Triazole Derivatives : The synthesis and evaluation of new 1,2,4-triazole derivatives for their antimicrobial activities demonstrate the potential of these compounds in addressing antibiotic resistance. By modifying the chemical structure, researchers aim to enhance the antimicrobial efficacy against a range of microorganisms (Bektaş et al., 2007).
PPARpan Agonist Synthesis : An efficient synthesis of a potent PPARpan agonist showcases the importance of chemical synthesis in drug development. The described compound, through a seven-step synthesis process, exemplifies the strategic incorporation of chemical functionalities to achieve desired biological activities (Guo et al., 2006).
Methodological Innovations
Electrochemical Oxidation in Drug Synthesis : The exploration of electrochemical methods in the synthesis of cardiovascular drugs provides a "green" alternative to traditional synthetic routes. The application of electrochemical oxidation to synthesize nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid demonstrates the potential for more sustainable and efficient drug synthesis processes (Krauze et al., 2004).
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds : Advancements in ruthenium-catalyzed synthesis methods for producing 5-amino-1,2,3-triazole-4-carboxylates underline the importance of catalysis in developing peptidomimetics and biologically active compounds. This method offers a controlled approach to constructing triazole scaffolds, crucial for developing new therapeutic agents (Ferrini et al., 2015).
properties
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-9-11(13(18)19)21-12(16-9)10-6-5-7-17(8-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUUWQWFUAOIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.